4-Methylisophthalonitrile
Overview
Description
4-Methylisophthalonitrile is an organic compound with the molecular formula C9H6N2. It is a white crystalline solid commonly used in organic synthesis and has various applications in medical, environmental, and industrial research. The compound is characterized by the presence of a methyl group attached to the benzene ring, along with two nitrile groups positioned at the 1,3-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylisophthalonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Methylisophthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile groups can yield primary amines. This reaction is typically carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-Methylisophthalic acid.
Reduction: 4-Methylbenzylamine.
Substitution: 4-Nitro-4-methylisophthalonitrile (from nitration).
Scientific Research Applications
4-Methylisophthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: this compound is used in the production of high-performance polymers and coordination compounds, which are critical for applications in harsh environments.
Mechanism of Action
The mechanism of action of 4-Methylisophthalonitrile depends on its specific application. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting molecular pathways involved in cellular processes. The nitrile groups can interact with active sites of enzymes, leading to changes in their activity. In industrial applications, the compound’s nitrile groups facilitate strong bonding interactions and cross-linking capabilities, enhancing the properties of polymers and coordination compounds.
Comparison with Similar Compounds
Similar Compounds
5-Methylisophthalonitrile: Similar in structure but with the methyl group positioned at the 5-position instead of the 4-position.
Isophthalonitrile: Lacks the methyl group, having only the two nitrile groups on the benzene ring.
Uniqueness
4-Methylisophthalonitrile is unique due to the presence of the methyl group at the 4-position, which influences its reactivity and the types of reactions it can undergo. This structural difference can lead to variations in physical properties, such as melting point and solubility, as well as differences in chemical behavior compared to its analogs.
Properties
IUPAC Name |
4-methylbenzene-1,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSRDTCYJMRAAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435220 | |
Record name | 4-Methylisophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1943-88-0 | |
Record name | 4-Methylisophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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